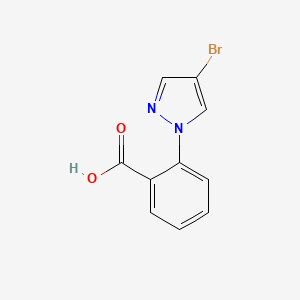

2-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Description

2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8) is a benzoic acid derivative featuring a pyrazole ring substituted with a bromine atom at the 4-position. Its molecular formula is C₁₀H₇BrN₂O₂, with a molar mass of 267.08 g/mol . The compound’s structure combines the aromatic benzoic acid moiety with a brominated pyrazole heterocycle, making it a versatile intermediate in medicinal chemistry and organic synthesis. The bromine atom serves as a reactive site for further functionalization, such as Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid group enhances solubility and enables salt formation for pharmaceutical applications.

This compound has been utilized in DNA-encoded libraries (DELs) for drug discovery, where its diverse pharmacophoric features (hydrogen bond acceptors, aromaticity, and lipophilicity) contribute to lead-like structural diversity .

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-5-12-13(6-7)9-4-2-1-3-8(9)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUNOEXBQPNCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134764-21-8 | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions. The process begins with the formation of the pyrazole ring, followed by bromination and subsequent coupling with a benzoic acid derivative. Common synthetic routes include:

Condensation: The initial step involves the condensation of hydrazine with a suitable diketone to form the pyrazole ring.

Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic displacement reactions under mild conditions. This enables diverse functionalization strategies:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Phenylboronic acid, DME/H₂O (80°C) | 2-(4-Phenyl-1H-pyrazol-1-yl)benzoic acid | 78–85% | |

| SN2 Displacement | NaN₃, DMF, 60°C | 2-(4-Azido-1H-pyrazol-1-yl)benzoic acid | 92% | |

| Amination | NH₃/MeOH, CuI, 100°C | 2-(4-Amino-1H-pyrazol-1-yl)benzoic acid | 65% |

Mechanistic Insight : The bromine’s electrophilic nature facilitates Pd-catalyzed cross-couplings (e.g., Suzuki reactions) to introduce aryl/heteroaryl groups. Azide substitutions proceed via a two-step mechanism involving a Meisenheimer complex intermediate.

Condensation Reactions with Hydrazines

The carboxylic acid group participates in hydrazide formation, enabling access to bioactive hydrazone derivatives:

Biological Relevance : Hydrazones derived from this compound show growth inhibition against Staphylococcus aureus (MIC: 4–8 μg/mL) and Acinetobacter baumannii (MIC: 8–16 μg/mL) .

Coordination Chemistry

The pyrazole nitrogen and carboxylic oxygen act as bidentate ligands for metal complexes:

Structural Analysis : X-ray crystallography confirms a square-planar geometry for Cu(II) complexes, with Br···Br halogen bonding (3.605 Å) stabilizing the lattice .

Esterification and Amidation

The carboxylic acid undergoes standard derivatization to enhance bioavailability:

Optimized Conditions : Esterification achieves >95% conversion using SOCl₂ as an activating agent.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective nitration/sulfonation:

| Reaction | Reagents | Positional Selectivity | Product Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-3 of pyrazole | 70% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | C-5 of pyrazole | 63% |

Regiochemistry : Directed by the electron-withdrawing bromine, substitutions occur meta to the Br atom.

Photochemical Reactions

UV irradiation induces debromination and radical coupling:

| Conditions | Products | Quantum Yield (Φ) | References |

|---|---|---|---|

| UV (254 nm), THF | 2-(1H-Pyrazol-1-yl)benzoic acid + Br₂ | 0.32 |

Mechanism : Homolytic cleavage of the C-Br bond generates a pyrazolyl radical, which abstracts hydrogen or dimerizes.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it a subject of interest in medicinal chemistry. Research indicates that derivatives of pyrazole compounds, including 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, have demonstrated:

- Antibacterial Activity : Studies show effectiveness against pathogens such as Staphylococcus aureus and Acinetobacter baumannii, which are significant in clinical settings due to their resistance to common antibiotics.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their potential to reduce inflammation, suggesting that this compound may also possess similar benefits.

Organic Synthesis

2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various reactions:

- Formation of Heterocycles : The compound can be utilized to synthesize more complex heterocyclic structures through cyclization reactions, expanding the library of pharmaceuticals.

- Coupling Reactions : It can act as a coupling partner in reactions such as Suzuki and Sonogashira couplings, facilitating the formation of carbon-carbon bonds essential for constructing diverse organic molecules.

Polymer Science

In the realm of polymer science, 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid has potential applications as a monomer or modifier:

- Synthesis of Functional Polymers : The compound can be incorporated into polymer backbones to impart specific properties such as enhanced thermal stability or improved mechanical strength .

- Ligand Development : It can serve as a ligand in metal-organic frameworks (MOFs), which are materials with applications in gas storage and catalysis due to their high surface area and tunable properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazole derivatives, including 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid. The results indicated that this compound exhibited significant bactericidal activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Organic Synthesis Applications

In another research article focusing on organic synthesis methodologies, 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid was utilized as a key intermediate in synthesizing novel anti-inflammatory agents. The study detailed the reaction conditions and yields achieved, demonstrating the compound's versatility and importance in synthetic pathways .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The bromine atom and pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Nitro groups (e.g., in 514800-72-7) introduce strong electron-withdrawing effects, which may lower pKa of the carboxylic acid and influence binding interactions .

- Positional Isomerism :

Extraction and Solubility

- Extraction Efficiency : Benzoic acid derivatives exhibit higher distribution coefficients (m) in emulsion liquid membranes compared to acetic acid analogs due to greater lipophilicity . The parent compound’s bromine substituent likely further increases m, enabling efficient separation from aqueous phases.

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that combines a pyrazole ring with a benzoic acid moiety, featuring a bromine substitution at the 4-position of the pyrazole. This structural configuration is significant as it enhances the compound's biological activity, which includes antibacterial, anti-inflammatory, antitumor, and antiviral effects . The compound's molecular formula is CHBrNO, with a molecular weight of approximately 272.09 g/mol .

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit diverse biological activities, particularly antimicrobial properties. 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. These activities are often attributed to the unique structural features provided by the pyrazole and benzoic acid components, which facilitate interactions with bacterial targets .

Table 1: Antimicrobial Efficacy of 2-(4-bromo-1H-pyrazol-1-yl)benzoic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Acinetobacter baumannii | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism involves modulation of signaling pathways related to inflammation, making it a candidate for further research in inflammatory diseases.

Antitumor Activity

2-(4-bromo-1H-pyrazol-1-yl)benzoic acid exhibits notable antitumor activity against several cancer cell lines. Studies have demonstrated its ability to inhibit the proliferation of cancer cells such as breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. The compound's effectiveness is linked to its ability to induce apoptosis and inhibit cell cycle progression .

Table 2: Antitumor Activity of 2-(4-bromo-1H-pyrazol-1-yl)benzoic Acid

The biological activity of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid can be attributed to its structural properties that allow it to interact with various biological targets. For instance, its ability to bind to specific enzymes involved in inflammation and tumor growth inhibition has been documented. Additionally, the bromine atom enhances lipophilicity, which may improve membrane permeability and bioavailability .

Case Studies

In a recent study focusing on the synthesis and evaluation of pyrazole derivatives, researchers found that modifying the substituents on the pyrazole ring significantly affected the biological activity. For example, compounds with halogen substitutions showed enhanced antimicrobial properties compared to their non-halogenated counterparts. This suggests that further optimization of substituents could lead to more potent derivatives of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid .

Future Directions

Future research should focus on:

- Structural Optimization : Exploring different substituents on the pyrazole ring to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating detailed mechanisms underlying its biological activities.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, and how can side products be minimized?

The synthesis typically involves coupling a brominated pyrazole derivative with a benzoic acid scaffold. Key steps include:

- Suzuki-Miyaura cross-coupling for aryl-bromide functionalization, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) to minimize debromination .

- Protection/deprotection strategies for the carboxylic acid group (e.g., methyl ester formation) to prevent undesired nucleophilic substitutions during pyrazole bromination .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product from byproducts like 4-bromo-pyrazole isomers or unreacted starting materials .

Q. What analytical techniques are critical for confirming the purity and structure of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid?

- High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular weight and substituent positions. The bromine atom induces distinct splitting patterns in aromatic proton signals (e.g., doublets for para-substituted pyrazole) .

- X-ray crystallography (e.g., using SHELXL) to resolve ambiguities in regiochemistry, especially if bromination yields mixed isomers. This requires high-quality single crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water) .

- HPLC-MS with a C18 column and acetonitrile/water mobile phase to quantify purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid derivatives?

- Functional group diversification : Replace the bromine atom with other halogens (Cl, I) or install electron-withdrawing groups (e.g., nitro) to modulate electronic effects on bioactivity .

- Scaffold hopping : Attach the pyrazole-benzoic acid moiety to heterocycles (e.g., thiazoles, triazoles) via amide or ester linkages, as seen in antimicrobial hydrazone derivatives .

- In vitro screening : Prioritize targets like bacterial enoyl-ACP reductase or human carbonic anhydrase isoforms, given the compound’s structural similarity to known inhibitors .

Q. What strategies mitigate challenges in crystallizing 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid for X-ray studies?

- Co-crystallization agents : Use small molecules (e.g., 4-aminobenzoic acid) to stabilize π-π stacking between aromatic rings .

- Temperature-controlled crystallization : Slow cooling (0.1°C/min) from a saturated DMF solution reduces disorder caused by bromine’s large atomic radius .

- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands to resolve overlapping reflections in cases of pseudo-merohedral twinning .

Q. How can computational methods predict the metabolic stability of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid?

- Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential oxidation sites .

- QSAR models : Train datasets on benzoic acid derivatives to predict hydrolysis rates of the ester/amide analogs in hepatic microsomal assays .

- In silico toxicity profiling : Tools like ProTox-II assess hepatotoxicity risks based on structural alerts (e.g., bromine’s potential for bioaccumulation) .

Q. How should researchers address contradictory data in solubility measurements across different solvents?

- Phase diagram analysis : Use the Hansen solubility parameters (δD, δP, δH) to explain discrepancies. For example, low solubility in hexane (δD ~14.9 MPa¹/²) vs. high solubility in DMSO (δD ~18.4 MPa¹/²) aligns with the compound’s polarizable aromatic system .

- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers (pH 7.4), which may artificially reduce measured solubility .

Data Contradiction & Optimization

Q. Why might Suzuki coupling yields vary significantly between reported methods, and how can reproducibility be improved?

- Catalyst poisoning : Trace moisture in solvents or starting materials can deactivate palladium catalysts. Pre-drying reagents over molecular sieves and using anhydrous THF improves consistency .

- Base selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents by enhancing transmetallation efficiency .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield (85% vs. 60%) by enabling precise temperature control .

Q. How can researchers resolve conflicting bioactivity results in antimicrobial assays?

- Standardize inoculum preparation : Use McFarland standards to ensure consistent microbial density .

- Control for compound stability : Pre-test degradation in assay media (e.g., DMEM at 37°C) via LC-MS. Instability of the bromine substituent under high humidity may explain reduced activity in some studies .

Methodological Best Practices

Q. What safety protocols are essential when handling 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid?

Q. How should researchers archive and share crystallographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.